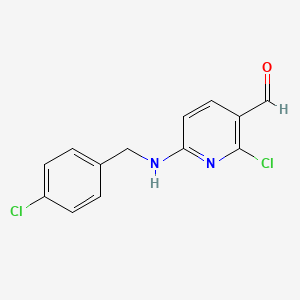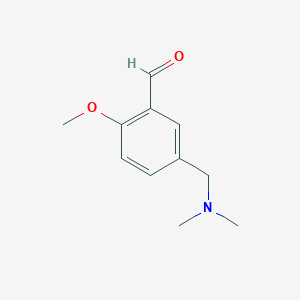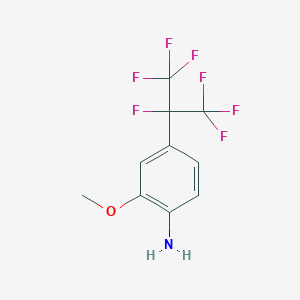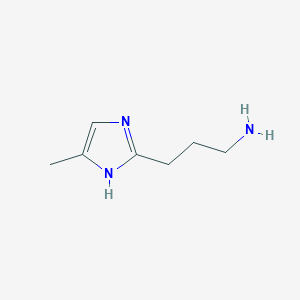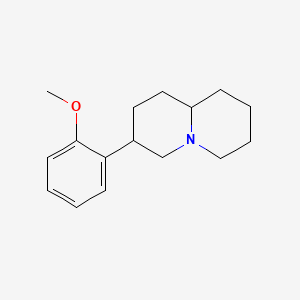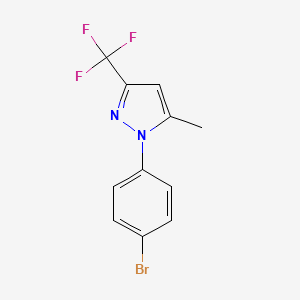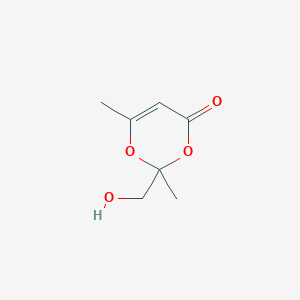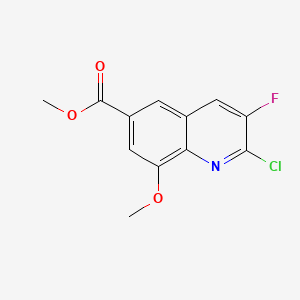
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and other substituents into the quinoline ring can significantly enhance the biological activity and chemical properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate typically involves multiple steps, including halogenation, methoxylation, and esterification. One common method involves the cyclization of appropriate precursors followed by selective halogenation and methoxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .
Scientific Research Applications
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antibacterial, antiviral, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is utilized in the development of fluorescent dyes and liquid crystals
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to antibacterial effects .
Comparison with Similar Compounds
2-Chloro-3-fluoroquinoline: Lacks the methoxy and ester groups, resulting in different chemical properties.
8-Methoxyquinoline: Does not have the halogen substituents, affecting its biological activity.
Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents
Uniqueness: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClFNO3 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3 |
InChI Key |
XSKCTUFCCINMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
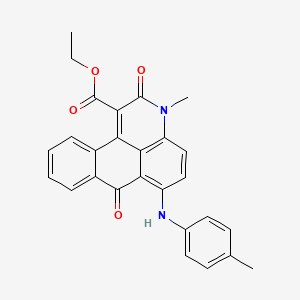
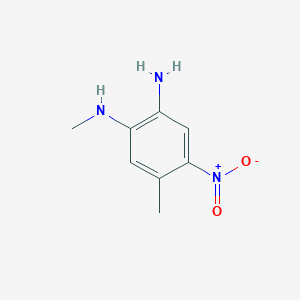
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
